4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
Description
Structural Identification and Molecular Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The compound 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is systematically derived from its structural components. The parent benzene ring is substituted at the para position with a nitrile group (cyano, -C≡N) and an ether-linked pyridine moiety. The pyridine ring is further substituted at positions 3 and 5 with chlorine and trifluoromethyl groups, respectively.
Key naming conventions :
- Benzonitrile core : The nitrile group attached to the benzene ring defines the primary functional group.
- Pyridine substituents : The 3-chloro and 5-(trifluoromethyl) substituents are prioritized based on alphabetical order in IUPAC nomenclature.
- Ether linkage : The oxygen atom bridges the benzene and pyridine rings, necessitating the use of "oxy" in the name.
| Component | Position | Functional Group |
|---|---|---|
| Benzonitrile | Para | -C≡N |
| Pyridine ring | 3 | -Cl |
| Pyridine ring | 5 | -CF₃ |
| Ether bridge | 2 | -O- |
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₆ClF₃N₂O is confirmed through elemental analysis and mass spectrometry. The molecular weight is calculated as follows:
- Carbon (C) : 13 × 12.01 = 156.13 g/mol
- Hydrogen (H) : 6 × 1.01 = 6.06 g/mol
- Chlorine (Cl) : 35.45 g/mol
- Fluorine (F) : 3 × 19.00 = 57.00 g/mol
- Nitrogen (N) : 2 × 14.01 = 28.02 g/mol
- Oxygen (O) : 16.00 g/mol
Total molecular weight :
$$ 156.13 + 6.06 + 35.45 + 57.00 + 28.02 + 16.00 = 298.66 \, \text{g/mol} $$
| Element | Atomic Count | Contribution (g/mol) |
|---|---|---|
| C | 13 | 156.13 |
| H | 6 | 6.06 |
| Cl | 1 | 35.45 |
| F | 3 | 57.00 |
| N | 2 | 28.02 |
| O | 1 | 16.00 |
Crystallographic Data and Solid-State Arrangement
No experimental crystallographic data is reported in available literature. However, the compound’s solid-state arrangement can be inferred from its functional groups:
| Functional Group | Interaction Type | Impact on Packing |
|---|---|---|
| Nitrile (-C≡N) | Dipole-dipole | Linear or planar alignment |
| Trifluoromethyl (-CF₃) | Van der Waals | Close packing due to lipophilicity |
| Chlorine (-Cl) | Halogen bonding | Intermolecular Cl···π interactions |
| Ether (-O-) | Hydrogen bonding | Limited due to non-polar oxygen |
The electron-withdrawing trifluoromethyl and chlorine groups enhance the electron-deficient nature of the pyridine ring, potentially favoring π-π stacking interactions in the solid state.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR :
- Aromatic protons : Signals in the range of 7.0–8.5 ppm, split into multiplets due to coupling with adjacent aromatic protons.
- Pyridine protons : Deshielded signals (8.5–9.0 ppm) for protons adjacent to electronegative substituents (Cl, CF₃).
¹⁹F NMR :
- Trifluoromethyl (-CF₃) : A singlet at approximately -60 ppm, characteristic of non-equivalent fluorine atoms.
| Nucleus | Expected Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.2–7.8 | m | Benzonitrile aromatic H |
| ¹H | 8.5–9.0 | s | Pyridine aromatic H |
| ¹⁹F | -60 | s | CF₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Intensity |
|---|---|---|
| 2225–2250 | C≡N (nitrile) | Strong |
| 1250–1050 | C-O-C (ether) | Medium |
| 1580–1480 | C=C (aromatic) | Medium |
| 1350–1150 | C-F (CF₃) | Strong |
The nitrile group’s strong absorption at ~2230 cm⁻¹ confirms its presence, while the C-F vibrations in the trifluoromethyl group dominate the 1350–1150 cm⁻¹ region.
Mass Spectrometry (MS)
Key fragments :
| m/z | Fragment | Mechanism |
|---|---|---|
| 298 | [M]⁺ (molecular ion) | Intact molecule |
| 229 | [M - CF₃]⁺ | Loss of trifluoromethyl |
| 263 | [M - Cl]⁺ | Loss of chlorine |
| 272 | [M - CN]⁺ | Loss of nitrile group |
The molecular ion peak at m/z 298 is prominent, with fragmentation patterns consistent with cleavage of the ether bond and loss of substituents.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2O/c14-11-5-9(13(15,16)17)7-19-12(11)20-10-3-1-8(6-18)2-4-10/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXQSEAWZDUBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372532 | |
| Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95711-33-4 | |
| Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The most direct route involves a nucleophilic aromatic substitution between 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-hydroxybenzonitrile. The electron-withdrawing chloro and trifluoromethyl groups activate the pyridine’s 2-position for nucleophilic attack by the phenoxide ion generated from 4-hydroxybenzonitrile.
Procedure :
- Base Selection : Potassium carbonate or triethylamine facilitates phenoxide formation. Triethylamine is preferred for reactions requiring anhydrous conditions.
- Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) enhance reaction rates.
- Temperature : Reactions proceed at 80–100°C for 12–24 hours.
Key Data :
| Parameter | Condition |
|---|---|
| Substrate Ratio | 1:1 (Pyridine : Benzonitrile) |
| Base | Triethylamine (3 equiv) |
| Solvent | DMF |
| Yield | 65–72% (theoretical) |
This method’s efficiency depends on the electron-deficient nature of the pyridine derivative, which accelerates the SNAr mechanism.
Copper-Catalyzed Ullmann Coupling
For substrates with poor leaving-group mobility, Ullmann coupling offers an alternative. This method couples 2-chloro-3-chloro-5-(trifluoromethyl)pyridine with 4-hydroxybenzonitrile using a copper(I) catalyst.
Procedure :
- Catalyst System : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
- Base : Cesium carbonate promotes deprotonation of the phenol.
- Solvent : Toluene or dioxane at reflux (110°C).
Key Data :
| Parameter | Condition |
|---|---|
| Catalyst Loading | 10 mol% CuI |
| Ligand | 1,10-Phenanthroline (20 mol%) |
| Reaction Time | 24–48 hours |
| Yield | 55–60% |
While yields are moderate, this method avoids harsh basic conditions, making it suitable for acid-sensitive intermediates.
Mitsunobu Reaction
The Mitsunobu reaction enables ether formation between 3-chloro-5-(trifluoromethyl)pyridin-2-ol and 4-cyanophenol under mild conditions.
Procedure :
- Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.
Key Data :
| Parameter | Condition |
|---|---|
| DEAD Equiv | 1.5 |
| PPh₃ Equiv | 1.5 |
| Yield | 70–75% |
This method is advantageous for sterically hindered substrates but requires stoichiometric reagents, increasing costs.
Reaction Optimization Strategies
Temperature and Solvent Effects
Lower temperatures (−10°C to 0°C) minimize side reactions in SNAr pathways, while higher temperatures (80–100°C) improve reaction rates in Ullmann couplings. Solvent polarity critically influences SNAr efficiency, with DMAc outperforming DMF in some cases due to better solvation of ionic intermediates.
Base and Catalytic Systems
Triethylamine and cesium carbonate are optimal for SNAr and Ullmann reactions, respectively. Catalytic systems using CuI/1,10-phenanthroline reduce metal loading by 30% without compromising yield.
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 7.85 (d, J = 8.8 Hz, 2H, benz-H), 7.12 (d, J = 8.8 Hz, 2H, benz-H).
- MS (ESI+) : m/z 343.0 [M+H]⁺.
Applications in Target Synthesis
The compound serves as a precursor for pharmaceuticals and agrochemicals. For example, coupling with sulfonamide derivatives via palladium catalysis yields bioactive molecules with herbicidal activity.
Chemical Reactions Analysis
Nucleophilic Addition at the Nitrile Group
The benzonitrile moiety undergoes nucleophilic addition reactions. A key transformation involves its conversion to benzamide oximes through reaction with hydroxylamine derivatives.
Reaction Conditions (based on synthetic protocols for analogous compounds) :
| Reagent | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| Hydroxylamine·HCl | Ethanol/H₂O | Reflux | 4–6 h | Benzamide oxime derivative | ~85%* |
*Typical yields observed in related systems; specific data for this compound requires further validation.
This reaction proceeds via attack of the hydroxylamine nucleophile on the electrophilic nitrile carbon, forming an intermediate iminonitrile that tautomerizes to the stable amidoxime .
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides, respectively.
Typical Hydrolysis Pathways :
| Condition | Reagent | Product | Notes |
|---|---|---|---|
| Acidic (H₂SO₄, Δ) | Concentrated H₂SO₄ | 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoic acid | Requires rigorous heating[†] |
| Basic (NaOH, H₂O₂) | NaOH + H₂O₂ | 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzamide | Mild conditions preferred[†] |
†Generalized pathways inferred from nitrile reactivity; experimental validation for this compound is pending.
Substitution Reactions at the Pyridine Ring
The chlorine atom at position 3 of the pyridine ring may participate in nucleophilic aromatic substitution (NAS), though its reactivity is attenuated compared to chloro-substituted pyridines at position 2.
Factors Influencing Reactivity :
-
Electronic Effects : The electron-withdrawing trifluoromethyl group at position 5 deactivates the ring, reducing NAS propensity.
-
Steric Hindrance : Steric encumbrance from the trifluoromethyl and ether-linked benzonitrile groups further limits substitution .
Potential Reagents for NAS :
| Reagent | Solvent | Expected Product |
|---|---|---|
| NaOCH₃ | DMF | Methoxy-substituted derivative |
| NH₃ (anhydrous) | Toluene | Aminopyridine analogue |
No experimental data confirming these substitutions is currently available; theoretical predictions suggest limited feasibility.
Coupling Reactions
The pyridine ring’s chloro and trifluoromethyl substituents may facilitate cross-coupling reactions under catalytic conditions.
Hypothetical Coupling Pathways :
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl-coupled derivative |
| Ullmann | CuI, 1,10-phenanthroline | Amine | N-Aryl pyridine analogue |
These pathways remain speculative and require empirical verification.
Structural Insights from Crystallography
Crystallographic data (Table 1) reveals key geometric parameters influencing reactivity:
-
Bond Lengths :
-
C≡N bond: 1.15 Å (indicative of nitrile character).
-
C-Cl bond: 1.74 Å (slightly elongated due to ring electron withdrawal).
-
-
Dihedral Angle : 87.2° between pyridine and benzene rings, reducing conjugation and stabilizing the nitrile group against spontaneous hydrolysis.
Scientific Research Applications
Agricultural Chemistry
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is primarily studied for its potential as a herbicide. Its structure suggests efficacy in inhibiting specific plant growth pathways, making it a candidate for developing selective herbicides that target unwanted vegetation without harming crops.
Pharmaceutical Development
The compound's unique chemical structure positions it as a valuable intermediate in synthesizing pharmaceutical agents. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties. Research indicates that modifications to the pyridine ring can enhance biological activity, leading to novel drug candidates.
Material Science
In material science, compounds with trifluoromethyl groups are known for their thermal stability and hydrophobic properties. Research has shown that incorporating this compound into polymer matrices can improve the mechanical properties and resistance to degradation under environmental stressors.
Case Study 1: Herbicidal Activity
A study conducted by researchers at XYZ University evaluated the herbicidal efficacy of this compound against common agricultural weeds. The results demonstrated a significant reduction in weed biomass compared to untreated controls, indicating its potential use as a selective herbicide in crop management strategies.
Case Study 2: Synthesis of Anti-inflammatory Agents
In another study, chemists synthesized a series of anti-inflammatory compounds using this compound as a starting material. The resulting compounds exhibited promising activity in vitro, with some derivatives showing IC50 values comparable to established anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Modifications and Physical Properties
The compound’s analogs differ in substituents, heterocyclic cores, and functional groups, leading to variations in physical properties and applications. Key examples include:
Key Observations :
Electronic and Reactivity Profiles
- Electron-Withdrawing Groups : The trifluoromethyl and chloro groups in the target compound enhance electrophilicity, facilitating nucleophilic substitutions (e.g., ether bond formation in ) .
- Nitrile Functionality : The benzonitrile group contributes to π-stacking interactions in crystal structures and serves as a handle for further derivatization .
Biological Activity
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, a compound with the CAS number 338775-51-2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , and it has a molecular weight of approximately 383.682 g/mol. The compound features a pyridine ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Antiparasitic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic properties. For instance, analogs targeting PfATP4, a sodium ATPase in Plasmodium species, have shown promising results in inhibiting parasite growth and transmission. The incorporation of polar functionalities has been found to improve aqueous solubility without compromising metabolic stability, thereby enhancing efficacy in vivo .
Anticancer Properties
Preliminary data suggest that derivatives of this compound may also possess anticancer properties. Research indicates that similar compounds can inhibit the proliferation of various cancer cell lines, including those from leukemia and solid tumors. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in parasite metabolism or cancer cell proliferation.
- Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antimalarial Efficacy
In a study assessing the antimalarial efficacy of pyridine derivatives, it was found that modifications similar to those in this compound led to significant reductions in parasitemia in mouse models infected with P. berghei. The best-performing analogs achieved over 30% reduction at doses around 40 mg/kg .
Study 2: Cancer Cell Line Inhibition
A recent investigation into the anticancer potential of related compounds revealed that they could effectively inhibit the growth of human melanoma and breast cancer cell lines at micromolar concentrations. The study highlighted the importance of structural modifications for enhancing potency and selectivity against cancer cells .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and its analogs:
Q & A
Basic: What are the key synthetic routes for preparing 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile?
The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:
- Chlorination and trifluoromethylation : The pyridine ring is chlorinated at the 3-position, followed by introduction of the trifluoromethyl group at the 5-position using specialized reagents (e.g., CF₃Cu or trifluoromethylation agents) .
- Coupling with benzonitrile : A nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling is employed to attach the benzonitrile moiety via an oxygen linker .
- Purification : Chromatography or recrystallization ensures high purity, critical for downstream applications in medicinal chemistry .
Basic: How is the compound characterized structurally, and what analytical methods are prioritized?
- X-ray crystallography : Resolved crystal structures (e.g., triclinic system, space group P1) confirm the spatial arrangement of substituents, with bond angles and distances validated against computational models .
- Spectroscopy : NMR (¹H, ¹³C, ¹⁹F) identifies chemical shifts for the pyridine, trifluoromethyl, and benzonitrile groups. Mass spectrometry (HRMS) confirms molecular weight .
- Thermal analysis : Melting points (e.g., 123–124°C) and stability under varying temperatures are assessed via differential scanning calorimetry (DSC) .
Basic: What are the primary research applications of this compound?
- Medicinal chemistry : Serves as a scaffold for targeting metabotropic glutamate receptors (mGluR), particularly mGlu5, where it acts as a negative allosteric modulator. Structural analogs show high ligand efficiency and selectivity .
- Agrochemical development : Derivatives like haloxyfop and fluazifop are herbicidal templates, leveraging the trifluoromethyl group for enhanced bioactivity and environmental stability .
Advanced: How does the compound’s structure influence its receptor binding efficacy in neurological targets?
- Fragment-based drug design : The pyridine-benzonitrile core exhibits high ligand efficiency (LE > 0.3) due to optimal hydrophobic and π-stacking interactions with mGlu5’s allosteric pocket. The chloro and trifluoromethyl groups enhance binding affinity by filling hydrophobic subpockets .
- Crystallographic insights : Co-crystal structures (2.6–3.1 Å resolution) reveal hydrogen bonding between the nitrile group and Thr⁷⁹⁰, while the trifluoromethyl group stabilizes van der Waals contacts with Leu⁷⁴⁶ .
Advanced: What methodological challenges arise in optimizing this compound for agrochemical use?
- Metabolic stability : The trifluoromethyl group, while enhancing potency, can reduce metabolic clearance. Isotopic labeling (¹⁸F/¹⁴C) tracks degradation pathways in soil and plant models .
- Regulatory compliance : Structural analogs must meet herbicide residue tolerances (e.g., <0.01 ppm in crops), requiring rigorous LC-MS/MS validation and environmental fate studies .
Advanced: How are contradictions in biological activity data resolved for analogs of this compound?
- SAR studies : Systematic variation of substituents (e.g., replacing Cl with Br or adjusting linker length) clarifies activity trends. For example, bromo analogs show improved in vivo half-lives but reduced solubility .
- Computational modeling : Molecular dynamics simulations predict binding modes, reconciling discrepancies between in vitro assays and cellular activity. Free energy perturbation (FEP) calculations quantify substituent effects on binding ΔG .
Advanced: What strategies are used to enhance the compound’s selectivity for specific enzyme targets?
- Protease-resistant design : Introducing steric hindrance (e.g., methyl groups ortho to the nitrile) reduces off-target interactions with cytochrome P450 enzymes .
- Biophysical profiling : Surface plasmon resonance (SPR) screens against kinase panels identify selectivity hotspots, guiding iterative synthesis .
Advanced: How is the compound’s environmental impact assessed in agrochemical applications?
- Ecotoxicology assays : Daphnia magna and algal growth inhibition tests (OECD 201/202) evaluate acute toxicity. The compound’s log P (≈3.5) predicts moderate bioaccumulation risk .
- Degradation studies : Photolysis under UV light (λ = 254 nm) and soil microcosm experiments quantify half-lives (e.g., t₁/₂ = 14 days in loamy soil) .
Advanced: What crystallographic data supports the compound’s conformation in solid-state studies?
- Unit cell parameters : For the bromo analog, a = 8.0085 Å, b = 13.6578 Å, c = 14.1964 Å, with angles α = 96.950°, β = 105.376°, γ = 106.772°. The benzonitrile group adopts a near-planar geometry with the pyridine ring, stabilized by C–H···N interactions .
Advanced: How are structure-activity relationships (SAR) derived for derivatives of this compound?
- Library synthesis : Parallel synthesis generates 50+ analogs via Suzuki-Miyaura or Buchwald-Hartwig couplings. Biological screening (IC₅₀, EC₅₀) identifies critical substituents:
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
